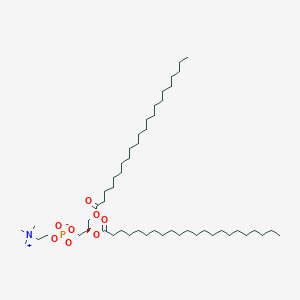

1,2-二二十二烷酰-sn-甘油-3-磷酸胆碱

描述

1,2-Didocosanoyl-sn-glycero-3-phosphocholine, also known as L-α-Phosphatidylcholine, dibehenoyl, is a type of phospholipid . It is used in the sonodynamic therapy comprising microbubble complexes for treatment of deep-sited tumors, particularly pancreatic cancer .

Molecular Structure Analysis

The empirical formula of 1,2-Didocosanoyl-sn-glycero-3-phosphocholine is C52H104NO8P, and its molecular weight is 902.36 . The specific molecular structure is not provided in the retrieved documents.Chemical Reactions Analysis

In the case of a similar phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), it was found to hydrolyze to give oleic acid and a number of phosphorus-containing products when subjected to high-temperature water . The specific chemical reactions involving 1,2-Didocosanoyl-sn-glycero-3-phosphocholine are not detailed in the retrieved documents.Physical and Chemical Properties Analysis

1,2-Didocosanoyl-sn-glycero-3-phosphocholine is stored at a temperature of -20°C . The specific physical and chemical properties are not provided in the retrieved documents.科学研究应用

分析方法开发

Kiełbowicz 等人(2012 年)开发了一种高效液相色谱法来分析磷脂酰胆碱及其水解产物,证明了该化合物在分析化学中控制磷脂酰中的酰基迁移等过程的重要性 (Kiełbowicz 等,2012)。

与臭氧的相互作用研究

Lai、Yang 和 Finlayson-Pitts(1994 年)研究了磷酸胆碱(包括 1,2-二二十二烷酰-sn-甘油-3-磷酸胆碱的变体)与臭氧的相互作用。这项研究突出了这些化合物在暴露于臭氧等环境因素时的反应动力学 (Lai, Yang, & Finlayson‐Pitts, 1994)。

检查膜动力学

Shibakami、Inagaki 和 Regen(1997 年)探讨了不同的磷脂如何影响磷脂双层中的混合行为,这对于理解细胞膜动力学和 1,2-二二十二烷酰-sn-甘油-3-磷酸胆碱等化合物的角色至关重要 (Shibakami, Inagaki, & Regen, 1997)。

脂质体形成和稳定性

Sadownik、Stefely 和 Regen(1986 年)专注于磷酸胆碱衍生物的合成及其在创建稳定的聚合脂质体中的应用。这项工作对于药物递送和膜建模中的应用具有重要意义 (Sadownik, Stefely, & Regen, 1986)。

基于光谱的构象分析

Dluhy、Chowdhry 和 Cameron(1985 年)利用傅里叶变换红外光谱对 1,2-二二十二烷酰-sn-甘油-3-磷酸胆碱的位置异构体的层状相进行表征,增强了我们对脂质双层中分子构象的理解 (Dluhy, Chowdhry, & Cameron, 1985)。

肺表面活性剂成分中的表面性质

Notter、Tabak 和 Mavis(1980 年)研究了含有磷酸胆碱变体的混合物的表面性质,有助于我们了解肺表面活性剂和呼吸生理学 (Notter, Tabak, & Mavis, 1980)。

安全和危害

The safety information for 1,2-Didocosanoyl-sn-glycero-3-phosphocholine includes several hazard statements such as H302, H315, H319, H331, H336, H351, H361d, and H372 . Precautionary measures include supplying fresh air after inhalation, rinsing opened eye for several minutes under running water after eye contact, and consulting a doctor if symptoms persist after swallowing .

作用机制

Target of Action

1,2-Didocosanoyl-sn-glycero-3-phosphocholine, also known as DDocPC, is a type of phospholipid . It is commonly used as a component of liposome formulations and drug delivery systems . The primary targets of this compound are specific sites within the body where the encapsulated drugs are intended to act .

Mode of Action

DDocPC has unique chemical properties that allow it to form stable bilayers and vesicles . These structures can encapsulate drugs and deliver them to specific targets in the body . As a stabilizer and emulsifier, DDocPC can enhance the solubility and bioavailability of drugs .

Pharmacokinetics

It can enhance the drug’s solubility, improve its distribution by targeting specific cells or tissues, and potentially affect the drug’s metabolism and excretion .

Result of Action

The molecular and cellular effects of DDocPC’s action largely depend on the encapsulated drug. By forming a protective bilayer around the drug, DDocPC can enhance the drug’s stability, improve its solubility, and facilitate its delivery to the target site . This can result in improved drug efficacy and potentially reduced side effects.

Action Environment

The action, efficacy, and stability of DDocPC can be influenced by various environmental factors. For instance, temperature can affect the stability of the phospholipid bilayer . Furthermore, the physiological environment within the body, such as pH and the presence of enzymes, can also impact the stability and efficacy of DDocPC and the encapsulated drug. Therefore, these factors need to be carefully considered when using DDocPC in drug delivery systems.

生化分析

Biochemical Properties

1,2-Didocosanoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It is primarily located on the outer leaflets of the biological membrane bilayer

Cellular Effects

The effects of 1,2-Didocosanoyl-sn-glycero-3-phosphocholine on various types of cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1,2-Didocosanoyl-sn-glycero-3-phosphocholine is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Didocosanoyl-sn-glycero-3-phosphocholine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

1,2-Didocosanoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

It could interact with various transporters or binding proteins, and could also affect its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

IUPAC Name |

[(2R)-2,3-di(docosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3/t50-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTBOPUWPUXROO-VCZQVZGSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H104NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(22:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

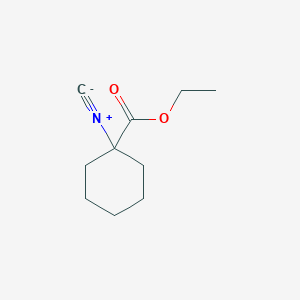

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

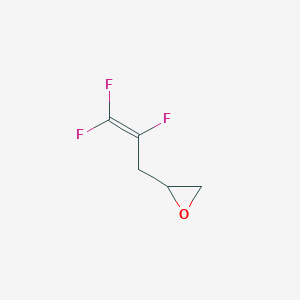

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trifluoro-1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3043968.png)

![2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B3043975.png)